Silane, tetrapentyl

Description

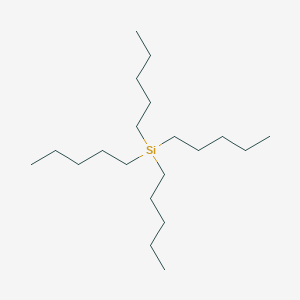

Silane, tetrapentyl (CAS: Not explicitly provided in evidence), is an organosilicon compound with the molecular formula Si(C₅H₁₁)₄. It belongs to the class of tetraalkylsilanes, characterized by a central silicon atom bonded to four pentyl groups. Such compounds are typically utilized in industrial applications, including polymer modification, surface treatments, and as intermediates in organic synthesis.

Properties

CAS No. |

3429-63-8 |

|---|---|

Molecular Formula |

C20H44Si |

Molecular Weight |

312.6 g/mol |

IUPAC Name |

tetrapentylsilane |

InChI |

InChI=1S/C20H44Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3 |

InChI Key |

RPLAWNPFGXSEBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[Si](CCCCC)(CCCCC)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, tetrapentyl typically involves the reaction of silicon tetrachloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{Si(C}5\text{H}{11})_4 + 4 \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Silane, tetrapentyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols and siloxanes.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Reduced silicon compounds.

Substitution: Various substituted silanes depending on the nucleophile used

Scientific Research Applications

Silane, tetrapentyl has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

Biology: It is used in the modification of biomolecules for enhanced stability and functionality.

Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: It is used in the production of coatings, adhesives, and sealants due to its strong bonding properties

Mechanism of Action

The mechanism of action of silane, tetrapentyl involves its ability to form strong covalent bonds with both organic and inorganic materials. This is primarily due to the presence of silicon atoms, which have a high affinity for oxygen and other electronegative elements. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in various applications, including surface modification and adhesion promotion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on silane coupling agents due to the absence of explicit data on tetrapentyl silane in the provided evidence. Key silanes used in tire tread compounds are analyzed below, with insights extrapolated from (Table 3):

Table 1: Comparison of Silane Coupling Agents in Rubber Compounding

| Parameter | S2 (TESPD) | S4 (TESPT) | NXT Silane |

|---|---|---|---|

| Silane Loading (phr) | 5.65 | 6.41 | 6.4 |

| Mixing Steps | 2 | 2 | 2 |

| Reaction Temp. (°C) | 155 | 160 | 145 |

| Mooney Viscosity (100°C) | 87 | 87 | 77 |

| Mooney Scorch (135°C, t3/min) | 15 | 12 | 14 |

| Rheometer ∆ Torque (dN·m) | Not shown | Not shown | Improved |

Key Findings :

Efficiency : NXT Silane operates at a lower reaction temperature (145°C vs. 155–160°C for S2/S4), reducing energy consumption .

Viscosity : NXT Silane exhibits lower Mooney viscosity (77 vs. 87 for S2/S4), improving processability in rubber compounding .

Scorch Safety : S4 (TESPT) offers marginally better scorch resistance (t3 = 12 min) compared to NXT Silane (14 min) and S2 (15 min), critical for thermal stability during processing .

Structural and Functional Differences :

- TESPT (S4) : Contains tetrasulfide linkages (-S₄-), enhancing sulfur crosslinking in rubber.

- TESPD (S2) : Features disulfide (-S₂-) groups, offering moderate reactivity.

- NXT Silane : A modified silane with proprietary functional groups, optimizing silica dispersion and reducing mixing steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.